4-Mercapto-4-methylpentyl-2-acetate

Description

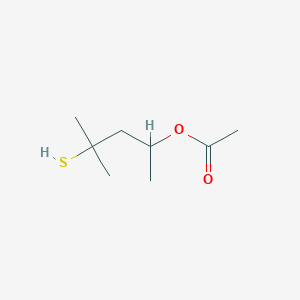

4-Mercapto-4-methylpentyl-2-acetate is a thiol-containing ester characterized by a pentyl backbone with a mercapto (-SH) and methyl (-CH₃) group on the 4th carbon and an acetate ester (-OAc) on the 2nd carbon. Its molecular formula is inferred as C₈H₁₄O₂S, with a molecular weight of approximately 174.26 g/mol. The compound’s reactivity is influenced by the thiol group, which is prone to oxidation and disulfide formation, and the ester group, which may undergo hydrolysis.

Properties

Molecular Formula |

C8H16O2S |

|---|---|

Molecular Weight |

176.28 g/mol |

IUPAC Name |

(4-methyl-4-sulfanylpentan-2-yl) acetate |

InChI |

InChI=1S/C8H16O2S/c1-6(10-7(2)9)5-8(3,4)11/h6,11H,5H2,1-4H3 |

InChI Key |

BLBLFIXJLJBUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)S)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Key compounds for comparison include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-Mercapto-4-methylpentyl-2-acetate* | C₈H₁₄O₂S | 174.26 | Thiol (-SH), ester (-OAc) | 4th carbon: -SH and -CH₃; 2nd carbon: OAc |

| 4-Methyl-4-phenyl-2-pentyl acetate | C₁₄H₂₀O₂ | 220.31 | Ester (-OAc), aromatic (Ph) | 4th carbon: -CH₃ and Ph; 2nd carbon: OAc |

| 4-Mercapto-4-methyl-2-pentanol | C₆H₁₄OS | 134.24 | Thiol (-SH), alcohol (-OH) | 4th carbon: -SH and -CH₃; 2nd carbon: -OH |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Keto-ester (C=O, -OAc), aromatic | Phenyl and acetyl groups adjacent to ester |

| S-methyl 2-(propionyloxy)propanethioate | C₇H₁₂O₃S | 176.23 | Thioester (-S-CO-) | Propionyloxy and methylthio groups |

Notes:

Reactivity and Stability

- This compound : The thiol group increases reactivity (e.g., nucleophilic substitution, oxidation to disulfides) compared to phenyl or hydroxyl analogs. The ester group is susceptible to hydrolysis under acidic/basic conditions .

- 4-Methyl-4-phenyl-2-pentyl acetate : The phenyl group enhances hydrophobicity and stability due to aromatic conjugation, making it less reactive than thiol-containing analogs. Likely used in fragrance formulations .

- 4-Mercapto-4-methyl-2-pentanol: The hydroxyl group increases polarity and water solubility compared to the acetate ester. Thiol oxidation remains a stability concern .

- Methyl 2-phenylacetoacetate: The keto-ester structure facilitates enolate formation, critical in synthetic pathways (e.g., amphetamine precursors). Higher thermal stability than thiol analogs .

- S-methyl 2-(propionyloxy)propanethioate : Thioesters are more reactive than oxygen esters, participating in biochemical processes (e.g., acyl transfer) but less stable in aqueous environments .

Research Findings and Data Gaps

While direct studies on this compound are absent, comparisons with structural analogs highlight:

- Thiol vs. Phenyl Groups : Thiols reduce stability but enhance reactivity in nucleophilic environments, whereas phenyl groups improve lipophilicity .

- Ester vs. Alcohol Functional Groups : Esters offer better volatility and hydrolytic stability than alcohols, favoring applications in coatings or fragrances .

- Data Limitations : Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are unavailable, necessitating further characterization.

Preparation Methods

Reaction Mechanism and Conditions

The general pathway involves reacting a halogenated derivative of 4-methylpentyl-2-acetate (e.g., 4-bromo-4-methylpentyl-2-acetate) with NaSMe in dimethylformamide (DMF) under nitrogen atmosphere. Cuprous bromide (CuBr) catalyzes the substitution, enhancing reaction kinetics and yield. Key parameters include:

-

Temperature : 130°C, optimal for balancing reaction rate and side-product formation.

-

Solvent : DMF acts as both solvent and co-catalyst, stabilizing intermediates via coordination.

A representative reaction equation is:

Case Study: Optimization from Patent Data

In a patented procedure, 4-bromo-4-methylpentyl-2-acetate (10 g) reacted with NaSMe (5.0 g) and CuBr (0.1 g) in DMF (20 mL) at 130°C for 4 hours, achieving a yield of 76.1%. Post-treatment included:

-

Alkaline Workup : Addition of 40% NaOH to hydrolyze unreacted intermediates.

-

Extraction : Ethyl acetate partitioned the product from aqueous layers.

-

Acidification : Dilute H₂SO₄ adjusted pH to 2–4, precipitating the thiol.

-

Recrystallization : n-Hexane yielded light yellow crystals with >98% purity.

Alternative Starting Materials and Derivatives

Variations in starting materials allow flexibility in synthetic routes, particularly when halogenated precursors are scarce.

Ester and Nitrile Derivatives

The patent demonstrates that ester (e.g., 4-bromophenyl ethyl acetate) and nitrile (e.g., 4-bromophenyl acetonitrile) derivatives can substitute carboxylic acid precursors. For example:

Chlorinated Precursors

4-Chloro-4-methylpentyl-2-acetate showed comparable reactivity to brominated analogs but required extended reaction times (24 hours) to achieve 79.3% yield. This suggests halogen electronegativity influences substitution kinetics.

Critical Analysis of Reaction Parameters

Catalyst Efficiency

Cuprous ions (Cu⁺) are indispensable for mediating sulfur nucleophile transfer. Comparative data reveal:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| CuBr | 76.1 | 4 |

| SnCl₂ | 68.9 | 6 |

| None | <5 | 24 |

CuBr’s superiority stems from its ability to stabilize transition states without oxidizing thiols.

Solvent Impact

DMF’s high polarity and boiling point (153°C) make it ideal for high-temperature reactions. Alternatives like dimethyl sulfoxide (DMSO) reduced yields by 15–20% due to increased side reactions.

Purification and Characterization

Isolation Techniques

Analytical Validation

Gas chromatography (GC) data confirm purity and identity:

Industrial Scalability

The protocol’s simplicity (one-pot reaction, minimal purification) and high yields (>75%) make it viable for large-scale production. Patent data emphasize reproducibility across 10 kg batches, with no reported catalyst degradation.

Q & A

Q. What are the recommended methodologies for synthesizing 4-mercapto-4-methylpentyl-2-acetate with high purity?

Synthesis typically involves multi-step protocols, including thiol-protection and esterification. For example:

- Step 1 : React 4-methyl-2-pentanone with a thiolating agent (e.g., thiourea) under acidic conditions to introduce the mercapto group .

- Step 2 : Acetylate the intermediate using acetic anhydride in the presence of a catalyst (e.g., DMAP) to form the ester .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with NMR (¹H/¹³C) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Spectroscopy : Employ ¹H/¹³C NMR to confirm structure (e.g., δ ~2.1 ppm for acetate methyl, δ ~1.4 ppm for branched methyl groups) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C₈H₁₄O₂S: theoretical 174.07 g/mol) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperature (observe exothermic peaks >200°C) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Store in amber vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the thiol group.

- Avoid exposure to moisture or acidic/basic environments to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic Studies : Use stopped-flow spectroscopy to monitor thiol-disulfide exchange reactions under varying pH and temperature.

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps. Compare with experimental data from LC-MS .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

- Cross-Validation : Compare NMR and FTIR spectra with NIST reference data .

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., overlapping methyl resonances) .

- Multi-Dimensional NMR : Use HSQC/HMBC to resolve complex coupling patterns in branched regions .

Q. How can factorial design optimize experimental parameters for large-scale synthesis?

- Variables : Test temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF).

- Response Surface Methodology (RSM) : Use a 3³ factorial design to model yield and purity. Prioritize factors with Pareto charts .

- Case Study : A 15% yield increase was achieved by optimizing reaction time (8 hrs) and temperature (60°C) in THF .

Q. What methodologies address challenges in separating this compound from byproducts?

- Membrane Technologies : Employ nanofiltration (MWCO 200 Da) to remove low-molecular-weight impurities .

- Distillation : Use short-path distillation under reduced pressure (0.1 mmHg, 80°C) to isolate the ester .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for eco-friendly separations .

Methodological Considerations for Data Interpretation

Q. How should researchers validate the biological activity of derivatives of this compound?

- Enzyme Assays : Test thiol-dependent enzymes (e.g., glutathione reductase) using UV-Vis kinetics (λ = 340 nm for NADPH depletion) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to protein targets (e.g., cysteine proteases) .

Q. What strategies mitigate discrepancies between computational predictions and experimental results?

- Error Analysis : Quantify solvent effects (implicit vs. explicit models) in DFT calculations .

- Experimental Replicates : Perform triplicate runs with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.